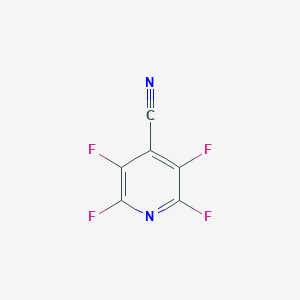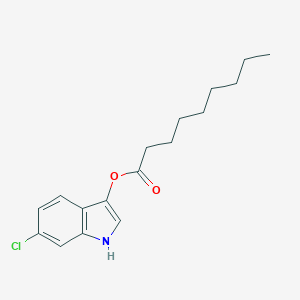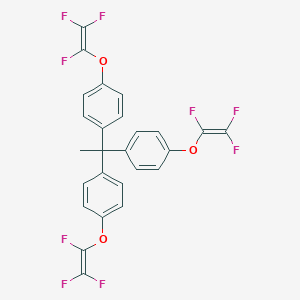
Glyeurysaponin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyeurysaponin is a type of saponin that is extracted from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, glyeurysaponin has attracted significant attention from the scientific community.
Mechanism of Action
The exact mechanism of action of glyeurysaponin is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, glyeurysaponin has been found to inhibit the replication of certain viruses, such as the influenza virus.
Biochemical and Physiological Effects:
Glyeurysaponin has been found to possess various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. Additionally, glyeurysaponin has been found to regulate the expression of certain genes, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of glyeurysaponin is its potential therapeutic applications. It has been found to possess various biological activities, which make it a promising candidate for the treatment of various diseases. Additionally, glyeurysaponin is relatively easy to synthesize and can be obtained from natural sources. However, one of the limitations of glyeurysaponin is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of glyeurysaponin. One potential direction is the development of glyeurysaponin-based drugs for the treatment of various diseases, such as arthritis and cancer. Another potential direction is the investigation of the mechanism of action of glyeurysaponin, which could provide insight into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of glyeurysaponin in humans.
Synthesis Methods
Glyeurysaponin can be synthesized through various methods, including extraction from the roots of Glycyrrhiza uralensis and chemical synthesis. The extraction method involves grinding the roots of the plant and extracting the saponins using solvents such as methanol, ethanol, or water. Chemical synthesis involves the use of various chemical reagents to synthesize glyeurysaponin.
Scientific Research Applications
Glyeurysaponin has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, glyeurysaponin has been found to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections.
properties
CAS RN |
137476-70-1 |
|---|---|
Product Name |
Glyeurysaponin |
Molecular Formula |
C42H62O16 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |
InChI Key |
WHDJHPHODXMQKD-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
synonyms |
3-beta-hydroxy-11-oxoolean-12-en-30-oic acid-3-O-beta-D-glucuronopyranosyl-(1-4)-beta-D-glucuronopyranoside glyeurysaponin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



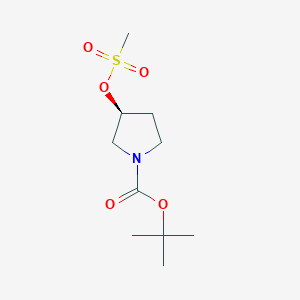
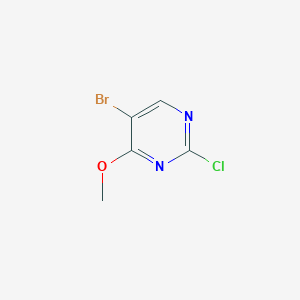
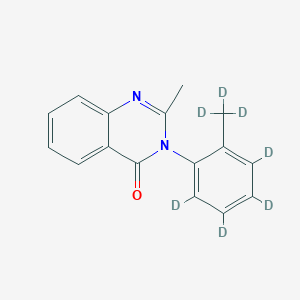

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
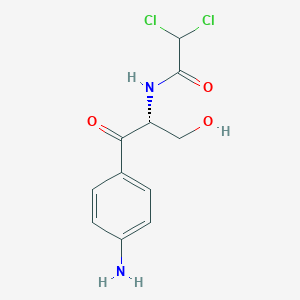
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
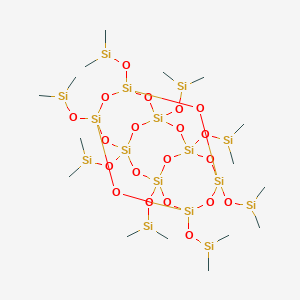
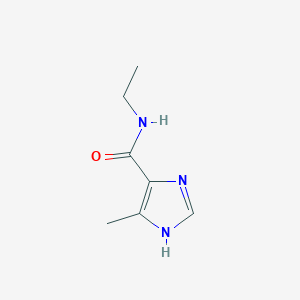

![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
